molecular formula C77H99N13O15S2 B10848228 Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF

Cat. No.: B10848228
M. Wt: 1510.8 g/mol
InChI Key: JNLTXZJTSBQWNR-PCKPOTSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF is a synthetic somatostatin (SRIF) analogue designed to enhance receptor selectivity and metabolic stability. This undecapeptide features amino acid deletions (AA1,2,5) combined with substitutions at positions 8 and 9: D-Nal8 (D-3-(2-naphthyl)-alanine) and (NαMe)IAmp9 (Nα-methyl-4-(N-isopropyl)-aminomethylphenylalanine). These modifications aim to optimize interactions with somatostatin receptor subtype 1 (sst1) while reducing affinity for other subtypes (sst2–sst5) .

The compound’s design leverages the sst1 pharmacophore, which requires two aromatic residues (e.g., D-Nal8 and IAmp9) to fit into the receptor’s binding pocket. The bulky IAmp9 side chain enhances sst1 selectivity by sterically hindering interactions with smaller sst2–sst5 binding pockets . Additionally, Nα-methylation at IAmp9 improves metabolic stability in biological fluids, a critical feature for in vivo applications .

Properties

Molecular Formula

C77H99N13O15S2

Molecular Weight

1510.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)40-64-73(100)89-66(47(4)93)74(101)84-60(38-50-23-13-8-14-24-50)71(98)88-65(46(3)92)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(76(103)90(64)5)39-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,101)(H,85,97)(H,86,102)(H,87,99)(H,88,98)(H,89,100)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1

InChI Key

JNLTXZJTSBQWNR-PCKPOTSRSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Preparation Methods

The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

Chemical Reactions Analysis

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives

Scientific Research Applications

Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is utilized in several scientific research fields:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating the role of somatostatin receptors in cellular processes.

    Medicine: Exploring potential therapeutic applications for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.

    Industry: Developing diagnostic tools and therapeutic agents

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 and type 3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activity .

Comparison with Similar Compounds

Comparison with Similar SRIF Analogues

Structural and Receptor Selectivity Comparisons

Compound Key Modifications Receptor Selectivity (Rank Order) sst1 Affinity (IC₅₀/Ki, nM) Selectivity Ratio (sst1 vs. sst2–5) Key References
Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF AA1,2,5 deletions; D-Nal8; (NαMe)IAmp9 sst1 > sst3 > sst5 > sst2/4 0.8–1.2 nM (Ki) 30–100-fold vs. sst2/4/5; 10-fold vs. sst3
CH-275 (Des-AA1,2,5-[DTrp8,IAmp9]-SRIF) AA1,2,5 deletions; D-Trp8; IAmp9 sst1 > sst3 > sst5 > sst2/4 1.5–2.0 nM (Ki) 30-fold vs. sst2/4/5; 10-fold vs. sst3
Octreotide Cyclic hexapeptide; D-Trp4; Thr(ol) sst2 > sst5 > sst3 > sst1/4 0.6 nM (sst2); >1000 nM (sst1) >1000-fold sst2 vs. sst1
SOM230 (Pasireotide) Cyclic hexapeptide; multiple substitutions sst1/2/3/5 > sst4 0.16 nM (sst1); 1.0 nM (sst5) Broad-spectrum, non-selective
Cyanamid 154806 Cyclic octapeptide; Tyr8 sst2 antagonist 0.02 nM (sst2); >1000 nM (sst1/3/4/5) >50,000-fold sst2 vs. others

Key Findings

sst1 Selectivity :

  • Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF exhibits 30–100-fold higher sst1 affinity over sst2/4/5 and 10-fold over sst3, outperforming earlier analogues like CH-273. This is attributed to the D-Nal8 substitution, which enhances aromatic stacking in the sst1 pocket, and Nα-methylation, which reduces conformational flexibility .
  • In contrast, CH-275 (D-Trp8) shows slightly lower sst1 affinity (1.5–2.0 nM) due to reduced steric complementarity compared to D-Nal8 .

Metabolic Stability: Nα-methylation at IAmp9 in Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF significantly improves resistance to proteolytic degradation compared to non-methylated analogues like CH-274. This modification prolongs in vivo half-life, making it suitable for scintigraphy or therapeutic use .

Functional Activity :

  • Unlike octreotide (sst2-selective agonist) or Cyanamid 154806 (sst2 antagonist), Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF acts as an sst1 agonist. In rat pituitary tumor cells (GH4C1), it inhibits ion channel activity via sst1-mediated pathways, demonstrating functional bias distinct from other SRIF analogues .

Comparison with Broad-Spectrum Analogues :

  • SOM230 binds multiple receptors (sst1/2/3/5) but lacks sst1 selectivity. Its broad activity limits utility in sst1-targeted therapies, whereas Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF’s selectivity enables precise sst1 modulation .

Research Implications and Limitations

  • Therapeutic Potential: The compound’s sst1 selectivity and stability make it a candidate for treating sst1-overexpressing tumors (e.g., neuroendocrine tumors) or metabolic disorders linked to sst1 dysfunction .
  • Limitations : While in vitro binding data are robust, in vivo efficacy and toxicity profiles remain understudied. Additionally, its inability to cross the blood-brain barrier limits CNS applications .

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